5-iodo-1H-pyrazolo[3,4-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGYPSIUBDHUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Iodo 1h Pyrazolo 3,4 B Pyridine and Its Derivatives
Direct Halogenation and Iodination Protocols
Direct iodination of the pyrazolo[3,4-b]pyridine ring is a common and effective method for synthesizing 5-iodo derivatives. This approach involves the regioselective substitution of a hydrogen atom on the pyridine (B92270) part of the fused heterocyclic system.
Iododediazonation of Aminopyrazolo[3,4-b]pyridines
While direct iodination methods are prevalent, the conversion of an amino group to an iodo group via a diazonium salt intermediate, known as iododediazonation, represents a potential synthetic route. This method is a standard transformation in aromatic chemistry. Although specific examples for the direct conversion of 5-amino-1H-pyrazolo[3,4-b]pyridine to its 5-iodo counterpart are not extensively detailed in the provided context, the chemistry of 3-aminopyrazolo[3,4-b]pyridine is noted as a precursor for various fused pyrimidine (B1678525) systems. nih.gov This suggests the potential applicability of diazotization-based transformations on the pyrazolo[3,4-b]pyridine scaffold.
Regioselective Iodination of Pyrazolo[3,4-b]pyridine Core Structures
The regioselective introduction of iodine at the C5 position of the pyrazolo[3,4-b]pyridine nucleus is a key strategy. The electronic nature of the fused ring system directs the electrophilic substitution to specific positions.
A well-established method for the iodination of the pyrazolo[3,4-b]pyridine core involves the use of elemental iodine in the presence of a base. For instance, the synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine is achieved by treating 1H-pyrazolo[3,4-b]pyridine with iodine and potassium hydroxide (B78521) (KOH) in dimethylformamide (DMF). nih.gov This reaction proceeds at room temperature and provides the product in high yield. nih.gov Similarly, the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine to yield 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine can be accomplished using iodine and either potassium hydroxide or sodium hydroxide. chemicalbook.comgrowingscience.com
Table 1: Iodination of Pyrazolo[3,4-b]pyridines with Elemental Iodine and Base
| Starting Material | Reagents | Product | Yield | Reference |
| 1H-Pyrazolo[3,4-b]pyridine | I₂, KOH, DMF | 3-Iodo-1H-pyrazolo[3,4-b]pyridine | 87.5% | nih.gov |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | I₂, KOH, DMF | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | Not specified | chemicalbook.com |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | I₂, NaOH, 1,4-Dioxane (B91453) | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | 97% | chemicalbook.com |
N-Iodosuccinimide (NIS) is a widely used and effective reagent for the electrophilic iodination of aromatic and heterocyclic compounds. organic-chemistry.org It often provides milder reaction conditions and improved regioselectivity compared to elemental iodine. researchgate.net The iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine with NIS in DMF at 60 °C affords 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in high yield. rsc.org This intermediate is crucial for the synthesis of certain kinase inhibitors. rsc.org The reactivity of NIS can be enhanced with acidic catalysts for the iodination of less activated aromatic systems. researchgate.net
Table 2: N-Iodosuccinimide (NIS)-Mediated Iodination
| Starting Material | Reagents | Product | Yield | Reference |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | NIS, DMF | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | 82.4% | rsc.org |
Construction of the Pyrazolo[3,4-b]pyridine Ring System with Pre-Existing Iodine
An alternative to direct iodination is the synthesis of the pyrazolo[3,4-b]pyridine ring from precursors that already contain an iodine atom. This approach allows for the strategic placement of the iodine substituent from the outset.
Cyclization Reactions from Substituted Nicotinonitrile Precursors
The construction of the pyrazolo[3,4-b]pyridine skeleton often involves the cyclization of a substituted pyridine with a hydrazine (B178648) derivative. While specific examples detailing the synthesis of 5-iodo-1H-pyrazolo[3,4-b]pyridine from an iodinated nicotinonitrile precursor are not explicitly provided, the general strategy of forming the pyrazole (B372694) ring onto a pre-existing pyridine ring is a recognized synthetic pathway. nih.gov For instance, the reaction of 2-chloro-3-nitropyridines with ethyl acetoacetate (B1235776) followed by reaction with an aryldiazonium salt and subsequent cyclization leads to the formation of pyrazolo[4,3-b]pyridines. nih.gov This highlights the principle of building the pyrazole ring onto a functionalized pyridine, a strategy that could be adapted for the synthesis of the 5-iodo isomer by starting with an appropriately substituted and iodinated nicotinonitrile derivative.
Condensation Reactions Involving 5-Aminopyrazoles
A prevalent and versatile method for constructing the pyrazolo[3,4-b]pyridine skeleton involves the condensation of 5-aminopyrazoles with various 1,3-dielectrophilic compounds. beilstein-journals.org This approach leverages the nucleophilic character of the 5-aminopyrazole to react with suitable partners, leading to the formation of the fused pyridine ring.
One common strategy employs the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. The reaction is believed to proceed via a Michael addition of the 5-aminopyrazole to the unsaturated system, followed by cyclization and subsequent oxidation to yield the aromatic pyrazolo[3,4-b]pyridine core. nih.gov Similarly, condensation with 1,3-dicarbonyl compounds is a well-established method, though it can lead to a mixture of regioisomers if the dicarbonyl compound is unsymmetrical. nih.gov The regioselectivity in such cases is dictated by the relative electrophilicity of the two carbonyl groups. nih.gov
More complex variations of this approach have been developed. For instance, acid-catalyzed condensation of enaminones with 5-aminopyrazoles has been shown to produce pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org The reaction likely proceeds through the formation of a new enaminone intermediate, which then undergoes cyclization. beilstein-journals.org Additionally, zirconium tetrachloride has been utilized as a green and efficient Lewis acid catalyst for the condensation of α,β-unsaturated ketones with 5-amino-1-phenylpyrazole (B52862) to form the corresponding pyrazolo[3,4-b]pyridines. mdpi.com
To introduce the iodo-substituent at the 5-position, direct iodination of a pre-formed pyrazolo[3,4-b]pyridine ring system is a common subsequent step. For example, 5-bromo-1H-pyrazolo[3,4-b]pyridine can be iodinated to produce 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. growingscience.com
| Reactants | Catalyst/Conditions | Product | Reference |
| 5-Aminopyrazole and α,β-unsaturated ketone | Not specified | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Aminopyrazole and 1,3-dicarbonyl compound | Not specified | 1H-Pyrazolo[3,4-b]pyridine (potential regioisomers) | nih.gov |
| Enaminone and 5-aminopyrazole | Acetic acid | Pyrazolo[3,4-b]pyridine derivative | beilstein-journals.org |
| α,β-Unsaturated ketone and 5-amino-1-phenyl-pyrazole | ZrCl4, EtOH/DMF, 95 °C | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |
Cascade Cyclization Reactions from Alkynyl Aldehydes and 5-Aminopyrazoles
A novel and efficient approach for the synthesis of functionalized pyrazolo[3,4-b]pyridines involves a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes. nih.govmdpi.com This method allows for the switchable synthesis of both halogenated and non-halogenated pyrazolo[3,4-b]pyridines by activating the C≡C bond with different reagents such as silver, iodine, or N-bromosuccinimide (NBS). nih.govmdpi.com
This cascade reaction demonstrates excellent regioselectivity, affording C6-substituted pyrazolo[3,4-b]pyridines. nih.gov The process is characterized by its broad substrate scope and good tolerance for various functional groups. mdpi.com When iodine is used in the reaction system, it leads to the formation of iodinated pyrazolo[3,4-b]pyridine products. mdpi.comnih.gov This one-pot reaction provides a direct route to introduce the iodine atom onto the pyridine ring during the cyclization process, offering an atom-economical and efficient synthetic pathway.
| Reactants | Reagents/Conditions | Product | Reference |
| 5-Aminopyrazoles and Alkynyl Aldehydes | Ag(CF3CO2), TfOH in DMAc at 100 °C | Non-halogenated pyrazolo[3,4-b]pyridines | mdpi.com |
| 5-Aminopyrazoles and Alkynyl Aldehydes | Iodine | Iodine-functionalized pyrazolo[3,4-b]pyridines | mdpi.com |
| 5-Aminopyrazoles and Alkynyl Aldehydes | NBS | Bromine-functionalized pyrazolo[3,4-b]pyridines | mdpi.com |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds like pyrazolo[3,4-b]pyridines in a single step, offering high efficiency and atom economy. researchgate.net These reactions involve the combination of three or more starting materials in a one-pot process to form a product that contains substantial portions of all the initial reactants.
One such example is the three-component reaction of 5-aminopyrazoles, aromatic aldehydes, and a cyclic β-diketone in the presence of a catalyst to yield pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org Molecular iodine has been reported as an environmentally friendly catalyst for a domino multicomponent reaction of aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles, leading to the formation of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. rsc.org This methodology is advantageous due to good yields and the avoidance of column chromatography. rsc.org
While these MCRs provide efficient routes to the core pyrazolo[3,4-b]pyridine structure, the introduction of a 5-iodo substituent would typically require a subsequent halogenation step on the synthesized scaffold.
Strategic Synthesis of Fluoro-Iodo-Pyrazolo[3,4-b]pyridine Analogues
The synthesis of pyrazolo[3,4-b]pyridine analogues bearing both fluoro and iodo substituents is of significant interest in medicinal chemistry. These dual-halogenated compounds are often prepared through multi-step synthetic sequences.
A plausible synthetic route to fluoro-iodo-pyrazolo[3,4-b]pyridine analogues can be envisioned starting from a fluorinated pyridine carboxylic acid. A key intermediate, 2-chloro-5-fluoro-3-pyridinecarboxylic acid, can serve as a starting point. This precursor can be converted to the corresponding pyrazolo[3,4-b]pyridine through a series of reactions. A patent describes a method for preparing pyrazolo[3,4-b]pyridine compounds from substituted pyridine compounds, which could be adapted for this purpose. google.com
The general strategy involves the formation of the pyrazole ring fused to the pyridine core. Once the fluoro-pyrazolo[3,4-b]pyridine scaffold is constructed, the introduction of the iodine atom at the desired position can be achieved through electrophilic iodination. This stepwise approach allows for the precise placement of both the fluorine and iodine substituents on the heterocyclic framework.
Protective Group Strategies in Synthesis
In the synthesis of complex molecules like this compound and its derivatives, the use of protecting groups is often essential to achieve the desired regioselectivity and to prevent unwanted side reactions.
The pyrazole moiety of the pyrazolo[3,4-b]pyridine system contains a reactive N-H bond. During synthetic transformations, particularly those involving strong bases or electrophiles, it is often necessary to protect this nitrogen to direct the reaction to other sites of the molecule.
A common protecting group for the pyrazolic nitrogen is the p-methoxybenzyl (PMB) group. rsc.orgnih.gov For instance, in a reported synthesis of pyrazolo[3,4-b]pyridine derivatives, the N-H of a 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine intermediate was protected with PMB-Cl. rsc.orgnih.gov This protection allows for subsequent reactions, such as a Buchwald-Hartwig coupling, to be performed on other parts of the molecule without interference from the acidic pyrazole proton. nih.gov The PMB group can be readily removed under specific conditions at a later stage of the synthesis to yield the final N-H-containing product.
Protection of Other Functional Groups (e.g., at C3)
In the multistep synthesis of complex molecules based on the pyrazolo[3,4-b]pyridine scaffold, the strategic protection of functional groups is paramount to prevent unwanted side reactions. organic-chemistry.orgquimicaorganica.orgwikipedia.org A protecting group reversibly converts a functional group into a less reactive form, ensuring its integrity while other parts of the molecule undergo chemical transformation. organic-chemistry.orglibretexts.org
While the C3 position is often the site of desired reactions like iodination, the most common protection strategy for pyrazolo[3,4-b]pyridine derivatives involves the pyrazole nitrogen (N-H). rsc.orgarkat-usa.org This is crucial when performing reactions, such as cross-coupling, that are sensitive to acidic protons or require specific N-substitution for regiochemical control.
A key example is the protection of the pyrazole nitrogen of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine with a p-methoxybenzyl (PMB) group using PMB-Cl. rsc.org This protection facilitates subsequent reactions, such as the Buchwald-Hartwig coupling, at other positions on the molecule. rsc.org The selection of a protecting group is critical; it must be stable under the reaction conditions and easily removable afterward without affecting the rest of the molecule. organic-chemistry.org
Other protecting groups commonly used for pyrazole and similar nitrogen-containing heterocycles include the Boc group (di-tert-butyl carbonate) and the ethoxyethyl (EtOEt) group, which can be introduced using ethyl vinyl ether. arkat-usa.org The choice of protecting group can sometimes influence the reaction's outcome, as seen in studies where the migration of the EtOEt group was observed under acidic conditions. arkat-usa.org
Table 1: Examples of Protecting Groups for the Pyrazolo[3,4-b]pyridine Nitrogen
| Protecting Group | Reagent for Protection | Typical Deprotection Conditions | Reference |
| p-Methoxybenzyl (PMB) | PMB-Cl | Acidic conditions | rsc.org |
| tert-Butoxycarbonyl (Boc) | Boc Anhydride | Acidic conditions (e.g., TFA) | arkat-usa.org |
| Ethoxyethyl (EtOEt) | Ethyl vinyl ether | Mild acidic conditions | arkat-usa.org |
| Mesyl (Ms) | Mesyl Chloride | --- | nih.gov |
Considerations for Scalable and Industrially Viable Synthesis
Transitioning a synthetic route from a laboratory setting to large-scale industrial production introduces a unique set of challenges. The primary goals are to ensure the process is safe, cost-effective, environmentally friendly, and consistently produces the target compound at the desired purity and yield. For this compound and its derivatives, which are valuable building blocks in medicinal chemistry, developing a scalable synthesis is of significant interest. researchgate.netnih.gov
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is a critical step toward achieving an industrially viable process. This involves systematically adjusting parameters such as temperature, reaction time, solvent, and the nature of reagents and catalysts to maximize product yield and minimize the formation of impurities.
For the synthesis of iodo-pyrazolo[3,4-b]pyridine derivatives, various conditions have been reported. The direct iodination of the pyrazolo[3,4-b]pyridine core can be achieved using different iodinating agents and bases. For instance, the synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine has been performed using iodine (I₂) with potassium hydroxide (KOH) in dimethylformamide (DMF) at room temperature. nih.gov Another procedure for a related bromo-iodo derivative utilized iodine with sodium hydroxide (NaOH) in 1,4-dioxane at 40°C. chemicalbook.com A different approach for the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine at the C3 position employed N-iodosuccinimide (NIS) in DMF at 60°C for 12 hours. rsc.org
Table 2: Comparison of Iodination Conditions for Pyrazolo[3,4-b]pyridine Scaffolds
| Starting Material | Iodinating Agent | Base | Solvent | Temperature & Time | Product | Reference |
| 1H-Pyrazolo[3,4-b]pyridine | Iodine (I₂) | KOH | DMF | Room Temp, 2h | 3-Iodo-1H-pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Bromo-1H-pyrazolo[3,4-b]diazaindole | Iodine (I₂) | KOH | DMF | --- | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | chemicalbook.com |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | N-Iodosuccinimide (NIS) | None specified | DMF | 60°C, 12h | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | rsc.org |
Application of Solid Catalysts in Large-Scale Production
In recent years, the use of heterogeneous solid catalysts has gained significant traction in the synthesis of heterocyclic compounds like pyrazolopyridines, offering a greener and more efficient alternative to traditional homogeneous catalysts. researchgate.netresearchgate.net These catalysts are particularly advantageous for large-scale production due to their operational simplicity, ease of separation from the reaction mixture, and potential for recyclability. researchgate.netrsc.org
Several types of solid catalysts have been successfully employed for the synthesis of pyrazolopyridine derivatives:
Carbon-based solid acids : Materials like sulfonic acid-functionalized carbon (C-SO₃H) have been used to catalyze the multi-component synthesis of pyrazolopyridines, demonstrating the utility of recyclable heterogeneous catalysts. researchgate.net
Magnetic Nanocatalysts : Innovative catalysts such as Fe₃O₄@SiO₂-SO₃H have been developed for the microwave-assisted synthesis of tetrahydropyrazolopyridines. researchgate.net Another example is an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe₃O₄), which has shown high efficiency in producing pyrazolopyridine derivatives at room temperature with short reaction times (20–30 minutes) and excellent yields (90–97%). rsc.orgrsc.org The magnetic nature of these catalysts allows for their easy removal from the reaction vessel using an external magnet. rsc.org
The application of such solid catalysts aligns well with the principles of green chemistry, offering benefits like reduced waste, use of milder reaction conditions, and elimination of difficult separation processes. researchgate.netresearchgate.net These features make them highly attractive for developing sustainable and economically viable industrial syntheses.
Table 3: Solid Catalysts in Pyrazolopyridine Synthesis
| Catalyst | Catalyst Type | Key Advantages | Reference |
| C-SO₃H | Carbonaceous Solid Acid | Recyclable, mild conditions | researchgate.net |
| Fe₃O₄@SiO₂-SO₃H | Magnetic Nanocatalyst | High efficiency, microwave compatible, reusable | researchgate.net |
| Alg@SBA-15/Fe₃O₄ | Magnetic Nanocatalyst | Environmentally friendly, high yield, short reaction time, easy separation | rsc.orgrsc.org |
Chemical Reactivity and Advanced Derivatization of 5 Iodo 1h Pyrazolo 3,4 B Pyridine
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in 5-iodo-1H-pyrazolo[3,4-b]pyridine is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental for the construction of complex molecular architectures based on the pyrazolo[3,4-b]pyridine scaffold.
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a powerful method for the arylation of this compound, facilitating the synthesis of various aryl-substituted derivatives. nih.govresearchgate.net This reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the iodo-substituted pyrazolopyridine with an arylboronic acid. nih.govrsc.org
Research has demonstrated the successful application of Suzuki-Miyaura coupling to introduce a variety of aryl and heteroaryl groups at the 5-position of the pyrazolo[3,4-b]pyridine core. researchgate.netrsc.org The choice of catalyst, ligand, base, and solvent system can significantly influence the reaction's efficiency and yield. For instance, a combination of Pd(OAc)₂ as the catalyst, dppf as the ligand, and Cs₂CO₃ as the base in a 1,4-dioxane (B91453)/water mixture has been shown to be effective. nih.govscispace.com
The reaction conditions can be optimized to achieve high yields and chemoselectivity, even in the presence of other reactive sites on the molecule. nih.govrsc.org This allows for the sequential and site-selective arylation of di-halogenated pyrazolo[3,4-b]pyridines. nih.govresearchgate.net The versatility of the Suzuki-Miyaura coupling enables the synthesis of a diverse library of 5-aryl-1H-pyrazolo[3,4-b]pyridine derivatives, which are of significant interest in drug discovery.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Analogues
| Catalyst | Ligand | Base | Solvent | Reactant 2 | Product | Yield (%) |
| Pd(OAc)₂ | dppf | Cs₂CO₃ | THF | Phenylboronic acid | 6-chloro-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine | 68 |
| Pd(OAc)₂ | dppf | Cs₂CO₃ | Acetonitrile | Phenylboronic acid | 6-chloro-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine | 45 |
| Pd(OAc)₂ | dppf | Cs₂CO₃ | Dioxane | Phenylboronic acid | 6-chloro-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine | 62 |
| Pd(OAc)₂ | dppf | Cs₂CO₃ | Dioxane/Water (3:1) | Phenylboronic acid | 6-chloro-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine | 93 |
| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Dioxane/Water (3:1) | Phenylboronic acid | 6-chloro-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine | 69 |
Data sourced from a study on the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines. nih.govscispace.com
Heck Reactions
The Heck reaction, another palladium-catalyzed process, allows for the vinylation of this compound. wikipedia.org This reaction involves the coupling of the iodo-substituted heterocycle with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The outcome of the Heck reaction is the formation of a new carbon-carbon bond, leading to the synthesis of 5-alkenyl-1H-pyrazolo[3,4-b]pyridines. researchgate.net
The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for the successful implementation of the Heck reaction. organic-chemistry.org This method provides a direct route to introduce unsaturated side chains onto the pyrazolo[3,4-b]pyridine core, which can be further functionalized.
Stille Coupling Reactions
The Stille coupling offers a versatile method for the introduction of various organic groups, including alkyl, vinyl, and aryl moieties, onto the 5-position of the pyrazolo[3,4-b]pyridine ring. This reaction utilizes a palladium catalyst to couple this compound with an organostannane reagent (R-SnR'₃).
The scope of the Stille coupling is broad, allowing for the formation of a diverse range of substituted pyrazolo[3,4-b]pyridines. researchgate.net The reaction proceeds under relatively mild conditions and is tolerant of a wide variety of functional groups, making it a valuable tool in organic synthesis.
Sonogashira Coupling Reactions
The Sonogashira coupling is a highly efficient method for the alkynylation of this compound. researchgate.net This reaction involves the coupling of the iodo-substituted heterocycle with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. organic-chemistry.orgwikipedia.org
This reaction is instrumental in the synthesis of 5-alkynyl-1H-pyrazolo[3,4-b]pyridines, which are important intermediates for the construction of more complex molecules and have applications in materials science. umich.edu The Sonogashira coupling is known for its mild reaction conditions and high functional group tolerance. wikipedia.org The resulting alkynyl-substituted pyrazolopyridines can undergo further transformations, such as cyclization reactions. nih.govarkat-usa.org
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction is used to introduce amino groups at the 5-position of the pyrazolo[3,4-b]pyridine core by coupling this compound with primary or secondary amines.
This method is of particular importance in medicinal chemistry for the synthesis of compounds with potential biological activity, as the amino group can act as a key pharmacophore. nih.gov The reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the amination of heteroaryl halides.
Nucleophilic Substitution Reactions at the Iodo Position
While transition metal-catalyzed reactions are predominant, the iodo group at the 5-position of the pyrazolo[3,4-b]pyridine ring can also undergo nucleophilic substitution reactions under certain conditions. However, direct nucleophilic aromatic substitution on electron-rich heterocyclic systems like pyrazolo[3,4-b]pyridine can be challenging. The reactivity can be influenced by the presence of activating groups on the ring and the nature of the nucleophile.
In some cases, the iodo group can be displaced by strong nucleophiles, although this is less common compared to cross-coupling reactions. The development of new methodologies continues to expand the scope of nucleophilic substitution reactions for the functionalization of such heterocyclic systems.
Oxidation and Reduction Reactions
The chemical behavior of the this compound scaffold under oxidative and reductive conditions is fundamental to its synthetic utility. While the formation of the 1H-pyrazolo[3,4-b]pyridine core itself often involves a final, spontaneous oxidation step to achieve the aromatic system, dedicated studies on the oxidation or reduction of the pre-formed 5-iodo derivative are not extensively detailed in the surveyed literature. nih.gov
The synthesis of related pyrazolo[3,4-b]pyridines can conclude with a crucial oxidation phase following the cyclization of intermediates. nih.gov For instance, the reaction of 5-aminopyrazole with α,β-unsaturated ketones proceeds through a Michael addition and ring closure, followed by the elimination of water and subsequent oxidation to yield the final aromatic scaffold. nih.gov
While direct N-oxidation of the pyrazole (B372694) or pyridine (B92270) nitrogens of the this compound is not prominently documented, functionalization via nitration has been noted. The existence of derivatives such as 3-iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine suggests that the pyridine ring can undergo electrophilic nitration. bldpharm.com Such nitro derivatives are versatile intermediates; the nitro group can be readily reduced to an amino group using standard chemical methods, providing a key pathway to introduce amino substituents for further derivatization.
Functionalization of Peripheral Sites and Heterocyclic Ring Systems
The this compound core offers multiple sites for functionalization, enabling the synthesis of a diverse array of derivatives. The reactivity of the pyrazole nitrogen and the carbon atoms of both the pyrazole and pyridine rings allows for controlled, site-specific modifications.
Derivatization of the Pyrazole Nitrogen (N1)
The N1 position of the pyrazole ring is a primary site for derivatization. The presence of an N-H bond allows for a range of reactions, including alkylation and acylation, which can be crucial for modulating the compound's biological activity or for directing subsequent substitution reactions. In many biologically active 1H-pyrazolo[3,4-b]pyridine derivatives, this position is substituted with alkyl or other functional groups. nih.govnih.gov
In a study focused on developing potent TANK-binding kinase 1 (TBK1) inhibitors, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized with various substituents at the N1 position to explore structure-activity relationships. nih.gov This highlights the importance of N1-functionalization in medicinal chemistry applications. For related heterocyclic systems like pyrazolo[3,4-c]pyridines, N1 derivatization through protection and N-alkylation reactions is a key strategy for achieving selective elaboration of the molecular framework. rsc.org
Modifications at C3, C4, and C6 Positions
The carbon framework of this compound provides several positions for introducing new functional groups, with the C3, C4, and C6 positions being particularly significant for derivatization.
Modification at C3: The C3 position is readily functionalized. For example, in a notable synthesis, 5-bromo-1H-pyrazolo[3,4-b]pyridine was selectively iodinated at the C3 position using iodine and potassium hydroxide (B78521) to produce 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. growingscience.com This 3-iodo group serves as a versatile handle for further modifications, such as copper-catalyzed coupling reactions with various sulfonamides to generate a library of derivatives. growingscience.com The synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine itself is also a well-established procedure. nih.gov
Modification at C4 and C6: The pyridine portion of the scaffold can also be modified. The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and specific alkynyl aldehydes has been shown to proceed with excellent regioselectivity, affording products substituted at the C6 position. nih.gov This provides a direct route to C6-functionalized derivatives. While direct C-H functionalization at the C4 and C6 positions of the 5-iodo parent compound is less commonly described, the general reactivity of pyridines suggests these sites are accessible for modification through various modern synthetic methods.
The following table summarizes the regioselective iodination at the C3 position:
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | I₂, KOH, Isopropyl alcohol | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | Good | growingscience.com |
Acylation and Carbamoylation Studies
Acylation and carbamoylation are important reactions for introducing carbonyl-containing functional groups, which can act as hydrogen bond acceptors or serve as reactive handles for further chemistry. In the context of 1H-pyrazolo[3,4-b]pyridines, these reactions are expected to occur primarily at the nucleophilic N1 position of the pyrazole ring.
While specific studies detailing the acylation or carbamoylation of this compound itself are not prevalent in the searched literature, research on closely related structures provides insight. For instance, in a series of 3-amino-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines, acylation and carbamoylation were found to proceed regioselectively at the exocyclic amino group. This indicates that when highly nucleophilic sites are present, they can react in preference to the pyrazole N1-H. For the title compound, lacking such a group, the N1 position remains the most probable site for these transformations. Such derivatization is a common strategy for installing protecting groups or for modulating the electronic properties of the heterocyclic system.
Chemoselective Transformations and Regiochemical Control
Chemoselectivity and regiochemical control are paramount in the synthesis of complex molecules, allowing for the precise functionalization of one reactive site in the presence of others. The this compound scaffold is an excellent platform for demonstrating these principles.
A compelling example of chemoselectivity is seen in the chemistry of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. growingscience.com This molecule contains two different halogen atoms at distinct positions. The greater reactivity of the iodo group at the C3 position allows for its selective participation in copper-catalyzed coupling reactions, leaving the bromo group at the C5 position intact for potential subsequent transformations. growingscience.com This differential reactivity enables a controlled, stepwise elaboration of the scaffold.
Regiocontrol is also evident in the synthesis of the pyrazolo[3,4-b]pyridine ring system itself. The condensation of 5-aminopyrazoles with non-symmetrical 1,3-dicarbonyl compounds can lead to the formation of two different regioisomers. nih.gov The outcome of the reaction can be controlled by the relative electrophilicity of the two carbonyl groups, making it possible to achieve high regioselectivity in the ring-forming step. nih.gov Furthermore, a cascade 6-endo-dig cyclization reaction has been developed for the synthesis of halogen-functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, which exhibits excellent regional selectivity. nih.gov
This concept of "vectorial functionalisation" has been explicitly demonstrated in the isomeric pyrazolo[3,4-c]pyridine system, where different positions (N1, C3, C5, C7) can be selectively and sequentially modified through a series of controlled reactions, including protection, metalation, and cross-coupling. rsc.org This strategic approach to synthesis underscores the potential for creating highly complex and diverse molecular architectures from the pyrazolo[3,4-b]pyridine core.
The table below illustrates a chemoselective coupling reaction:
| Substrate | Coupling Partner | Reagents and Conditions | Product Type | Reference |
| 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | Various sulfonamides | CuI, K₂CO₃, Isopropyl alcohol | 4-((5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)benzenesulfonamide derivatives | growingscience.com |
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure. For 5-iodo-1H-pyrazolo[3,4-b]pyridine, ¹H and ¹³C NMR are crucial for assigning the positions of protons and carbon atoms, respectively, and for distinguishing it from its regioisomers.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons and the N-H proton of the pyrazole (B372694) ring. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of these signals are key to their assignment.
For the 1H-pyrazolo[3,4-b]pyridine core, the spectrum would typically display signals for the protons at positions 3, 4, and 6. The N-H proton of the pyrazole ring usually appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding.
The expected signals for the aromatic protons of this compound would be:
H-3: A singlet, as it has no adjacent protons to couple with.
H-4 and H-6: These two protons on the pyridine (B92270) ring would appear as doublets, coupling with each other. The presence of the electron-withdrawing iodine atom at the C-5 position would influence their chemical shifts.
While specific experimental data for this compound is not available, analysis of the closely related isomer, 3-iodo-1H-pyrazolo[3,4-b]pyridine, shows a broad singlet for the N-H proton at 13.18 ppm and three distinct signals for the aromatic protons in the range of 7.22 to 8.64 ppm nih.govresearchgate.net. This illustrates the typical regions where protons of this heterocyclic system resonate.
Table 1: Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| NH | > 10 | Broad Singlet |
| H-3 | 8.0 - 8.5 | Singlet |
| H-4 | 7.0 - 7.5 | Doublet |
| H-6 | 8.5 - 9.0 | Doublet |
Note: This table represents expected values based on general principles of NMR spectroscopy and data from related compounds. Actual experimental values may vary.
A key feature in the ¹³C NMR spectrum would be the signal for C-5, the carbon atom directly bonded to the iodine. Due to the "heavy atom effect" of iodine, this signal is expected to appear at a significantly upfield (lower ppm) chemical shift compared to an unsubstituted carbon. The other carbon signals would appear in the typical aromatic region (100-160 ppm). Distinguishing between the various carbon atoms is often facilitated by two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), which correlates proton signals with the carbon signals of the atoms they are attached to.
Table 2: Expected ¹³C NMR Assignments for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-3 | 130 - 140 |
| C-3a | 140 - 150 |
| C-4 | 120 - 130 |
| C-5 | 90 - 100 |
| C-6 | 145 - 155 |
| C-7a | 150 - 160 |
Note: This table represents expected values based on general principles of ¹³C NMR and known substituent effects. Actual experimental values may vary.
The pyrazolo[3,4-b]pyridine scaffold can exist in two primary tautomeric forms: the 1H- and 2H-isomers, depending on the position of the proton on the pyrazole ring's nitrogen atoms chemicalbook.comnih.gov. Theoretical calculations and experimental studies on the parent system and its derivatives have shown that the 1H-tautomer is generally more stable chemicalbook.com. NMR spectroscopy can help confirm the dominant tautomer in solution. For instance, temperature-dependent NMR studies can reveal the dynamics of proton exchange between the nitrogen atoms.
Furthermore, NMR is essential for distinguishing between different regioisomers that can be formed during synthesis, such as 3-iodo-, 5-iodo-, and 6-iodo-1H-pyrazolo[3,4-b]pyridine. The substitution pattern dramatically alters the ¹H and ¹³C NMR spectra. The number of signals, their multiplicities, and their coupling constants in the ¹H NMR spectrum provide a unique fingerprint for each isomer. For example, the 5-iodo isomer is expected to show two doublets for H-4 and H-6, whereas a 6-iodo isomer would show a singlet for H-5 and a doublet for H-4. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive evidence of through-bond and through-space proton connectivities, respectively, to unambiguously confirm the correct regioisomeric structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₆H₄IN₃. HRMS would be used to confirm the exact mass of the molecular ion ([M]⁺) or a protonated species ([M+H]⁺). The presence of iodine, with its characteristic isotopic signature, further aids in the confirmation.
Table 3: Molecular Formula and Expected Mass for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₄IN₃ |
| Calculated Monoisotopic Mass | 244.9450 u |
| Expected [M+H]⁺ | 245.9528 u |
Note: The calculated mass is based on the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N).
Experimental HRMS data for various derivatives of 1H-pyrazolo[3,4-b]pyridine consistently show a close correlation between the calculated and found mass values, typically with an error of less than 5 ppm, which is the standard for confirming a molecular formula.
To ensure the sample is pure and to confirm the identity of the main component, mass spectrometry is often coupled with chromatographic separation techniques.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique separates the components of a mixture by HPLC, and the eluent is then directed into a mass spectrometer. This allows for the determination of the molecular weight of each component as it elutes from the column. A pure sample of this compound would show a single major peak in the HPLC chromatogram, and the corresponding mass spectrum for that peak would confirm the expected molecular weight. Studies on related pyrazolo[3,4-b]pyridine derivatives often use HPLC to establish purity, which is typically required to be above 95% for further studies semanticscholar.org.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This powerful combination provides both the retention time from the LC separation and the high-accuracy mass measurement from HRMS. This is particularly useful for analyzing complex mixtures or for confirming the identity of a target compound in a sample with high confidence.
These coupled techniques are essential for quality control, ensuring that the characterized compound is not only correctly identified but is also free from significant impurities, such as starting materials or isomeric byproducts.
Vibrational Spectroscopy (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of a molecule. The FT-IR spectrum of this compound would be expected to exhibit a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
The spectrum can be divided into several key regions:
High-frequency region (above 3000 cm⁻¹): This region is typically dominated by N-H and C-H stretching vibrations. The N-H stretching of the pyrazole ring is expected to appear as a broad band, indicative of hydrogen bonding in the solid state. Aromatic C-H stretching vibrations from both the pyridine and pyrazole rings would also be observed in this region.
Mid-frequency region (1600-1300 cm⁻¹): This region is characteristic of the stretching vibrations of the C=C and C=N bonds within the bicyclic aromatic system. These bands provide a fingerprint for the pyrazolo[3,4-b]pyridine core.
Low-frequency region (below 1300 cm⁻¹): This region contains a wealth of information, including in-plane and out-of-plane bending vibrations of C-H bonds, as well as vibrations involving the heavier iodine atom. The C-I stretching vibration is expected to appear at the lower end of this range.
While a detailed experimental spectrum for this compound is not publicly available, the expected positions of these vibrational modes can be inferred from studies of related substituted pyridines and pyrazoles.
Table 1: Expected FT-IR Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H stretching (hydrogen-bonded) | 3200 - 2500 (broad) |
| Aromatic C-H stretching | 3100 - 3000 |
| C=C and C=N ring stretching | 1600 - 1400 |
| C-H in-plane bending | 1300 - 1000 |
| C-H out-of-plane bending | 900 - 650 |
| C-I stretching | 600 - 500 |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides an unparalleled level of detail regarding the atomic arrangement in a crystalline solid. While a crystal structure for this compound has not been reported, a study of its isomer, 3-iodo-1H-pyrazolo[3,4-b]pyridine , offers significant insights into the likely molecular conformation and intermolecular interactions that govern the solid-state packing of this class of compounds.
The crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine was determined by single-crystal X-ray diffraction. nih.gov The analysis revealed a monoclinic crystal system with the space group P2₁/c. nih.gov The fundamental crystallographic data are summarized in Table 2.
Table 2: Crystal Data and Structure Refinement for 3-iodo-1H-pyrazolo[3,4-b]pyridine nih.gov
| Parameter | Value |
| Empirical formula | C₆H₄IN₃ |
| Formula weight | 245.02 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.431(2) Å, α = 90° |
| b = 10.133(3) Å, β = 107.828(4)° | |
| c = 9.296(3) Å, γ = 90° | |
| Volume | 755.0(4) ų |
| Z | 4 |
| Density (calculated) | 2.154 Mg/m³ |
| Absorption coefficient | 4.498 mm⁻¹ |
| F(000) | 464 |
The molecule of 3-iodo-1H-pyrazolo[3,4-b]pyridine is essentially planar, with the dihedral angle between the pyrazole and pyridine rings being minimal. nih.gov This planarity is a common feature of fused aromatic ring systems and facilitates efficient crystal packing. It is highly probable that the 5-iodo isomer would also adopt a similar planar conformation.
The solid-state architecture of 3-iodo-1H-pyrazolo[3,4-b]pyridine is stabilized by a combination of non-covalent interactions, which are crucial in dictating the physical properties of the material.
Hydrogen Bonding: The most prominent intermolecular interaction is the formation of centrosymmetric dimers through N—H···N hydrogen bonds between the pyrazole rings of adjacent molecules. nih.gov This is a classic and robust hydrogen bonding motif for N-H containing heterocyclic compounds.
Halogen Bonding: A significant directional interaction observed is the C—I···N halogen bond. nih.gov In this interaction, the iodine atom acts as a Lewis acid (halogen bond donor) and a nitrogen atom from a neighboring molecule acts as a Lewis base (halogen bond acceptor). These interactions link the hydrogen-bonded dimers into extended chains. nih.gov
π-π Stacking: The planar aromatic nature of the pyrazolopyridine core allows for π-π stacking interactions between adjacent molecules. nih.gov These interactions, characterized by the close approach of the aromatic rings, further stabilize the crystal lattice. nih.gov
It is reasonable to expect that this compound would exhibit a similar repertoire of intermolecular interactions. The precise geometry and packing arrangement may differ due to the different position of the iodine atom, potentially leading to variations in the crystal packing and, consequently, in the macroscopic properties of the solid.
Table 3: Intermolecular Interaction Geometries in 3-iodo-1H-pyrazolo[3,4-b]pyridine nih.gov
| Interaction Type | Donor-Acceptor | Distance (Å) |
| Hydrogen Bond | N—H···N | ~2.9 |
| Halogen Bond | C—I···N | ~3.5 |
| π-π Stacking | Ring Centroid…Ring Centroid | ~3.6 - 3.8 |
Computational Chemistry and Molecular Modeling in Pyrazolo 3,4 B Pyridine Research
Molecular Design and In Silico Screening
The design of novel pyrazolo[3,4-b]pyridine-based compounds is increasingly driven by computational strategies that allow for the rational design and virtual screening of extensive compound libraries. These approaches are instrumental in identifying promising candidates with desired biological activities.
Pharmacophore-Based Drug Design
Pharmacophore modeling is a powerful tool in drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for biological activity. For pyrazolo[3,4-b]pyridine derivatives, this approach helps in identifying the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions that govern their binding to specific biological targets. By understanding these crucial features, new molecules with potentially enhanced activity can be designed and prioritized for synthesis.
Scaffold Hopping Strategies
Scaffold hopping is a computational technique employed to identify novel molecular scaffolds that retain the key pharmacophoric features of a known active compound but possess a different core structure. nih.gov In the context of pyrazolo[3,4-b]pyridine research, this strategy has been successfully used to discover structurally novel inhibitors for targets like Tropomyosin receptor kinase (TRK). nih.gov The pyrazolo[3,4-b]pyridine scaffold itself is often considered a privileged structure in kinase inhibitor design, serving as a bioisostere for the adenine (B156593) ring of ATP and mimicking its hinge-binding interactions within the kinase active site. nih.govrsc.org This inherent property makes it an excellent starting point and a frequent outcome of scaffold hopping endeavors aimed at developing new kinase inhibitors. nih.govrsc.org For instance, by replacing the core of existing kinase inhibitors with the pyrazolo[3,4-b]pyridine scaffold, researchers have developed novel series of compounds with potent inhibitory activities. nih.gov
Computer-Aided Drug Design (CADD)
Computer-Aided Drug Design (CADD) encompasses a range of computational methods that are integral to modern drug discovery. nih.govnih.gov For pyrazolo[3,4-b]pyridine derivatives, CADD has been instrumental in the design and optimization of potent inhibitors for various kinases, including TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs). nih.govnih.gov Rational drug design, often guided by CADD, has led to the synthesis of numerous pyrazolo[3,4-b]pyridine derivatives with significant biological activity. nih.govnih.gov For example, a series of 38 novel TRKA inhibitors with a pyrazolo[3,4-b]pyridine core were designed and synthesized based on scaffold hopping and CADD, with some compounds exhibiting nanomolar inhibitory activity. nih.gov
Molecular Docking Simulations for Target Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.govnih.gov This technique is extensively used in the study of pyrazolo[3,4-b]pyridine derivatives to understand their interactions with biological targets at the molecular level. nih.govnih.gov
For instance, docking studies of pyrazolo[3,4-b]pyridine-based inhibitors have revealed key interactions within the active sites of kinases like TRKA and TBK1. nih.govnih.gov These studies have shown that the pyrazolo portion of the scaffold often acts as a hydrogen bond center, while the pyridine (B92270) ring can engage in π-π stacking interactions with aromatic residues in the binding pocket. nih.gov In the case of TRKA inhibitors, docking simulations have illustrated how the aminopyrazole fragment can form hydrogen bonds with specific amino acid residues like Glu590 and Met592, and how substituents on the pyridine ring can be oriented towards hydrophobic pockets. nih.gov Similarly, for TBK1 inhibitors, docking has been used to rationalize the structure-activity relationships (SAR) and guide the optimization of lead compounds. nih.gov
Below is a table summarizing the results of molecular docking studies for selected pyrazolo[3,4-b]pyridine derivatives:
| Compound | Target Protein | Key Interacting Residues | Predicted Binding Interactions | Reference |
| A01 | TRKA | Glu590, Met592, Phe589 | Three hydrogen bonds, π-π stacking | nih.gov |
| 15e | TBK1 | Asp157 | Hydrogen bond | nih.gov |
| 10g | ALK-L1196M | K1150, E1210, M1196 | Hydrogen bonding, favorable interaction | nih.gov |
Prediction of Physicochemical and Pharmacokinetic Descriptors
The success of a drug candidate is not solely dependent on its biological activity but also on its physicochemical and pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). Computational tools are widely used to predict these properties for pyrazolo[3,4-b]pyridine derivatives early in the drug discovery process. japsonline.comnih.gov
Web-based platforms like SwissADME are frequently employed to calculate a range of descriptors, including lipophilicity, solubility, and drug-likeness based on rules like Lipinski's and Veber's. japsonline.com For a series of pyrazolo[3,4-b]pyridines, such analyses have shown general agreement with these rules, indicating good oral bioavailability. japsonline.com The bioavailability radar, a graphical representation of key physicochemical properties, has been used to visualize the drug-likeness of these compounds. japsonline.com
Furthermore, pharmacokinetic properties such as blood-brain barrier (BBB) penetration and interaction with transporters like P-glycoprotein (P-gp) can be predicted. japsonline.com Studies on pyrazolo[3,4-b]pyridine derivatives have often predicted them to be non-penetrant to the BBB and non-substrates for P-gp, which can be advantageous for avoiding central nervous system side effects. japsonline.com
The following table presents predicted ADMET properties for a selection of pyrazolo[3,4-b]pyridine derivatives:
| Compound Series | Predicted Property | Observation | Reference |
| Pyrazolo[3,4-b]pyridines 6a-h | Drug-likeness | Agreement with Lipinski and Veber rules | japsonline.com |
| Pyrazolo[3,4-b]pyridines 6b and 6c | Oral Bioavailability | Predicted to be orally bioavailable based on bioavailability radar | japsonline.com |
| Pyrazolo[3,4-b]pyridines 6a-h | BBB Penetration | Predicted not to penetrate the BBB | japsonline.com |
| Pyrazolo[3,4-b]pyridines 6a-h (except 6c) | P-gp Substrate | Predicted to be non-substrates for P-glycoprotein | japsonline.com |
| Compounds 15 and 16 | Oral Absorption | Considerable oral absorption values | rsc.org |
| Compounds 7, 8, 9 & 12 | GIT Absorption | Expected to have high GIT absorption | nih.gov |
Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) and other quantum chemical methods are powerful computational tools used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. acs.orgresearchgate.net These calculations provide a deeper understanding of the intrinsic properties of pyrazolo[3,4-b]pyridine derivatives.
DFT calculations, often using the B3LYP functional with a suitable basis set, can be used to determine various molecular properties. researchgate.netuomphysics.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of a molecule. acs.orgresearchgate.net A smaller energy gap suggests that the molecule is more reactive. researchgate.net
These calculations also allow for the determination of other quantum chemical parameters such as chemical hardness, softness, electronegativity, and chemical potential, which further characterize the reactivity of the compounds. uomphysics.net The theoretical data obtained from DFT calculations, such as bond lengths and angles, are often found to be in good agreement with experimental values obtained from techniques like X-ray crystallography, thus validating the computational models used. uomphysics.net
Here is a table summarizing key parameters obtained from DFT calculations for a representative pyrazolo[3,4-b]pyridine derivative:
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
| Compound 2g | DFT | - | - | 0.17 | acs.org |
| Investigated Compounds | DFT (B3LYP)/6-31G(d,p) | - | - | 4.04-5.66 | researchgate.net |
Pharmacological and Biological Research Applications of Pyrazolo 3,4 B Pyridine Derivatives
Anticancer and Antitumor Agents
Derivatives of the pyrazolo[3,4-b]pyridine core have been extensively investigated for their potential as anticancer agents, demonstrating efficacy in inhibiting key signaling pathways involved in cancer cell proliferation, survival, and migration.
The fibroblast growth factor receptor (FGFR) family of transmembrane tyrosine kinases is a critical target in cancer therapy due to its role in angiogenesis, cell proliferation, and differentiation. nih.gov Dysregulation of FGFR signaling is implicated in various cancers, including those of the bladder, lung, and breast. nih.gov A series of novel 1H-pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potent and selective FGFR kinase inhibitors. nih.govnih.gov
Systematic structure-activity relationship (SAR) explorations led to the identification of compound 7n (N-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide), which demonstrated excellent potency against FGFR1-3 and high selectivity over other protein kinases. nih.gov Immunoblot analysis confirmed that compound 7n effectively suppressed FGFR signaling in cancer cells. nih.gov Based on its potent in vitro activity and favorable pharmacokinetic profile, compound 7n was evaluated in vivo, where it showed significant antitumor activity in an H1581 xenograft model driven by FGFR1. nih.govnih.gov Research has highlighted the importance of the N(1)-H of the pyrazolopyridine moiety, as its methylation resulted in a complete loss of enzymatic activity, suggesting it participates in crucial hydrogen-bonding interactions within the FGFR1 kinase domain. nih.gov
Table 1: In Vitro Activity of Selected FGFR Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) |
| 7n | FGFR1 | 1.1 |
| FGFR2 | 2.5 | |
| FGFR3 | 11.2 |
IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Tropomyosin receptor kinases (TRKs) are a family of neurotrophin receptors (TRKA, TRKB, TRKC) whose continuous activation and overexpression are associated with cell proliferation and differentiation in various cancers. rsc.org The pyrazolo[3,4-b]pyridine scaffold has been utilized as a core fragment for developing novel TRK inhibitors. nih.gov The pyrazole (B372694) portion of the scaffold serves as a hydrogen bond center, while the pyridine (B92270) ring can engage in π–π stacking interactions with key amino acid residues in the kinase domain, such as phenylalanine. nih.gov
Through scaffold hopping and computer-aided drug design, a series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit TRKA. rsc.org Among these, compound C03 showed significant activity with an IC₅₀ value of 56 nM against TRKA. rsc.org This compound also demonstrated potent inhibition of cell proliferation in the Km-12 cancer cell line with an IC₅₀ value of 0.304 μM. rsc.org Furthermore, computational studies have been used to analyze these derivatives to generate pharmacophore models and perform molecular docking, confirming the stability and robust interactions between the inhibitors and the TRKA protein. nih.gov
Table 2: Activity of Pyrazolo[3,4-b]pyridine-based TRK Inhibitor C03
| Target | IC₅₀ | Cell Line | IC₅₀ (Proliferation) |
| TRKA | 56 nM | Km-12 | 0.304 μM |
| MCF-7 | >10 μM |
IC₅₀: The half-maximal inhibitory concentration.
Pyrazolo[3,4-b]pyridine derivatives have also been identified as potent inhibitors of serine/threonine kinases like GSK-3 and CDKs, which are crucial regulators of cell cycle progression and are often dysregulated in cancer.
A novel series of 5-aryl-pyrazolo[3,4-b]pyridines has been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.gov In the realm of cell cycle control, 1H-Pyrazolo[3,4-b]pyridine derivative SQ-67563 has been shown to be a potent and selective inhibitor of CDK1 and CDK2 in vitro. nih.gov In cellular assays, this compound acts as a cytotoxic agent, capable of blocking cell cycle progression and, in some cases, inducing apoptosis. X-ray crystallography revealed that SQ-67563 binds to the ATP purine (B94841) binding site of CDK2, forming key hydrogen-bonding interactions with the protein backbone. nih.gov
Beyond specific kinase inhibition, various pyrazolo[3,4-b]pyridine derivatives have demonstrated broad cytotoxic activity against a range of human cancer cell lines.
The TRK inhibitor C03 was found to inhibit the proliferation of the Km-12 (colon carcinoma) cell line with an IC₅₀ of 0.304 μM, while showing notable selectivity against the MCF-7 (breast adenocarcinoma) cell line. rsc.org In another study, a series of novel pyridine and pyrazolyl pyridine conjugates were synthesized and evaluated for cytotoxicity. nih.gov Compound 9 from this series exhibited particularly potent activity against both HepG2 (hepatocellular carcinoma) and MCF-7 cells, with IC₅₀ values of 0.18 μM and 0.34 μM, respectively. nih.gov This highlights the potential of this scaffold in developing powerful and selective anticancer agents. nih.gov
Table 3: Cytotoxic Activity of Pyrazolo[3,4-b]pyridine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
| C03 | Km-12 | Colon Carcinoma | 0.304 | rsc.org |
| Compound 9 | HepG2 | Hepatocellular Carcinoma | 0.18 | nih.gov |
| MCF-7 | Breast Adenocarcinoma | 0.34 | nih.gov |
IC₅₀: The half-maximal inhibitory concentration.
Anti-Infective and Antimicrobial Compounds
In addition to their anticancer properties, pyrazolo[3,4-b]pyridine derivatives have been explored for their potential as anti-infective agents.
The pyrazolo[3,4-b]pyridine framework has been used to develop compounds with activity against both Gram-positive and Gram-negative bacteria. A series of pyrazolo[3,4-b]pyridines were synthesized and screened for their in vitro antibacterial activities against four bacterial species: Bacillus subtilis and Staphylococcus aureus (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). japsonline.com The results showed that several of the synthesized compounds displayed moderate antibacterial activity against the tested strains when compared to the standard drug, tetracycline. japsonline.com Other studies have also reported that derivatives of this scaffold possess antibacterial properties, indicating their potential for further development as novel antimicrobial agents. nih.gov
Antifungal Properties
In the quest for novel antifungal agents, pyrazolo[3,4-b]pyridine derivatives have shown considerable promise. Researchers have synthesized and evaluated various series of these compounds against clinically relevant fungal pathogens.
A study focusing on derivatives prepared via a microwave-assisted aza-Diels-Alder reaction demonstrated notable activity against Candida albicans and Cryptococcus neoformans. Within one series of compounds, the derivative lacking a substituent on the p'-phenyl ring (Compound 3a) exhibited the most potent activity against both fungi. Another series featuring a tert-butyl group also showed that the non-substituted p'-phenyl compound (Compound 3f) was the most active. The antifungal efficacy in this series was found to correlate with higher lipophilicity (log P) and a lower dipole moment.
Further research into novel pyrazolo[3,4-b]pyridine derivatives has expanded the scope of their antifungal potential. One particular derivative, Compound 7b, was found to be nearly as active as the standard antifungal drug Amphotericin B against the fungal strain Fusarium oxysporum, with a Minimum Inhibitory Concentration (MIC) of 0.98 µg/mL. The majority of the tested compounds in this study exhibited slight to high antimicrobial activity, with MICs ranging from 0.12 to 62.5 µg/mL when compared to standard antimicrobial agents.
Table 1: Antifungal Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 3a | Candida albicans, Cryptococcus neoformans | Good activity | nih.gov |
| 3f | Candida albicans, Cryptococcus neoformans | Most active in its series | nih.gov |
| 7b | Fusarium oxysporum | 0.98 | mdpi.com |
Antiviral Potential (e.g., against Enteroviruses)
The antiviral properties of pyrazolo[3,4-b]pyridine derivatives, particularly against enteroviruses, represent a significant area of investigation. These viruses are responsible for a range of human illnesses, and the development of effective antiviral therapies is a pressing need.
Research has revealed that 1H-pyrazolo[3,4-b]pyridine-containing small molecules exhibit potent and broad-spectrum antiviral activity against multiple strains of enteroviruses, including Enterovirus D68 (EV-D68), Enterovirus A71 (EV-A71), and Coxsackievirus B3 (CVB3). nih.gov Mechanistic studies suggest that these compounds target the conserved viral 2C protein, a key component in the viral replication process. nih.gov
Structure-activity relationship (SAR) studies have been instrumental in optimizing the antiviral potency of these derivatives. Modifications at the N1, C3, C4, and C6 positions of the 1H-pyrazolo[3,4-b]pyridine core have been explored. For instance, compound 7d emerged from these studies with the ability to inhibit different strains of EV-D68, EV-A71, and CVB3 with EC50 values in the nanomolar range and a high selectivity index. nih.gov Another compound, JX040 , which features a 2-pyridyl group, was identified as a potent inhibitor of non-polio enteroviruses. nih.gov The introduction of different N-aryl groups at the C4 position was found to be a promising strategy for enhancing antiviral activity. nih.gov
Table 2: Antiviral Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives against Enteroviruses
| Compound | Virus Strain(s) | Activity (EC50) | Target | Reference |
|---|---|---|---|---|
| 7a | EV-D68, EV-A71 | 16.7 µM (EV-D68), 8.1 µM (EV-A71) | Viral 2C protein | nih.gov |
| 7d | EV-D68, EV-A71, CVB3 | Nanomolar range | Viral 2C protein | nih.gov |
| JX040 | Non-polio enteroviruses | Potent activity | Not specified | nih.gov |
| JX025 | Polioviruses | Potent activity | Not specified | nih.gov |
Antitubercular Activity against Mycobacterium tuberculosis
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. Pyrazolo[3,4-b]pyridine derivatives have been investigated as a potential source of novel therapeutic agents against this resilient pathogen.
A study focused on the design and synthesis of novel pyrazolo[3,4-b]pyridine-pyrimidone hybrids identified compounds with significant activity against the Mtb H37Rv strain. Specifically, derivatives 8 and 14 displayed noteworthy minimum inhibitory concentration (MIC) values of 3.12 µg/mL and 12.5 µg/mL, respectively. nih.gov Molecular docking studies suggest that these compounds may exert their effect by inhibiting critical enzymes such as DprE1 and Mtb-dihydrofolate reductase (Mtb-DHFR). nih.gov
Another research effort led to the synthesis of a combinatorial library of tetra- and persubstituted pyrazolo[3,4-b]pyridine derivatives. In vitro evaluation using the Microplate Alamar Blue Assay (MABA) against the Mtb H37Rv strain revealed a promising candidate. The derivative with N(1)CH3, C(3)C6H5, C(4)pCH3C6H5, C(5)CO2Et, and C(6)SMe substitutions demonstrated notable antituberculotic activity. mdpi.com In silico analysis suggested that this compound may bind to pantothenate synthetase from M. tuberculosis (MTBPS), indicating a potential mechanism of action. mdpi.com
Table 3: Antitubercular Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound | M. tuberculosis Strain | Activity (MIC) | Potential Target(s) | Reference |
|---|---|---|---|---|
| Derivative 8 | H37Rv | 3.12 µg/mL | DprE1, Mtb-DHFR | nih.gov |
| Derivative 14 | H37Rv | 12.5 µg/mL | DprE1, Mtb-DHFR | nih.gov |
| Substituted pyrazolo[3,4-b]pyridine | H37Rv | Promising activity | Pantothenate synthetase (MTBPS) | mdpi.com |
Antileishmanial and Trypanocidal Effects
Leishmaniasis and trypanosomiasis, parasitic diseases caused by protozoa of the genera Leishmania and Trypanosoma respectively, pose significant global health challenges. The search for new, effective, and less toxic treatments has led to the exploration of pyrazolo[3,4-b]pyridine derivatives.
Several series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters have been synthesized and tested against the promastigote forms of Leishmania amazonensis. The results were highly promising, with the 3'-diethylaminomethyl-substituted compounds 21 and 22 demonstrating the most potent activity, with IC50 values of 0.39 µM and 0.12 µM, respectively. nih.gov Quantitative structure-activity relationship (QSAR) analysis indicated that the hydrophobic and steric parameters of the molecules were significant contributors to their biological activity. nih.gov
In the context of trypanocidal activity, a series of N'-(substitutedphenylmethylene)-4-carbohydrazide-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives were screened against Trypanosoma cruzi. The study revealed that compounds possessing a phenyl group at the C-6 position were active, with the N'-4-hydroxyphenylmethylene derivative showing the best profile against both trypomastigote and amastigote forms of the parasite. mdpi.com Molecular docking simulations suggested that this compound might exert its effect by binding to the CYP51 and cruzain targets in T. cruzi. mdpi.com Further research on 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives containing carbohydrazide or 2,3-dihydro-1,3,4-oxadiazole moieties also identified compounds with promising in vitro activity against amastigote forms of T. cruzi. nih.gov
Table 4: Antileishmanial and Trypanocidal Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Parasite | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 21 | Leishmania amazonensis (promastigotes) | 0.39 µM | nih.gov |
| Compound 22 | Leishmania amazonensis (promastigotes) | 0.12 µM | nih.gov |
| N'-4-hydroxyphenylmethylene derivative | Trypanosoma cruzi (trypomastigotes and amastigotes) | Most active in series | mdpi.com |
Modulators of Neurological and Inflammatory Pathways
Beyond their antimicrobial applications, pyrazolo[3,4-b]pyridine derivatives have been investigated for their ability to modulate neurological and inflammatory pathways, suggesting their potential in treating a range of other conditions.
Antidepressant and Anxiolytic Activities
The potential of pyrazolo[3,4-b]pyridine derivatives as modulators of the central nervous system has been an area of active research, with several compounds demonstrating anxiolytic and antidepressant-like properties.
A series of 1-substituted 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid esters and amides were synthesized and screened for anxiolytic activity. nih.gov Many of these compounds were found to be active and showed a preference for the type 1 benzodiazepine (BZ1) receptor over the type 2 (BZ2) receptor. nih.gov A detailed pharmacological evaluation of one of the most potent compounds, 27 , confirmed its BZ1 selectivity and revealed minimal sedative and alcohol-interactive properties at therapeutically effective doses when compared to diazepam. nih.gov
The pyrazolopyridine derivative tracazolate has been identified as a non-benzodiazepine anxiolytic agent. rsc.org It has been shown to have primarily anxiolytic and anticonvulsant effects. researchgate.net Another derivative, etazolate , is also known for its anxiolytic properties. dntb.gov.ua Furthermore, a novel pyrazolo[c]pyridine derivative, GIZh-72 , has demonstrated anxiolytic effects in various animal models. mdpi.com
Table 5: Neurological Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Activity | Mechanism of Action/Target | Reference |
|---|---|---|---|
| Compound 27 | Anxiolytic | Selective for BZ1 receptor | nih.gov |
| Tracazolate | Anxiolytic, Anticonvulsant | Non-benzodiazepine anxiolytic | rsc.orgresearchgate.net |
| Etazolate | Anxiolytic | Not specified | dntb.gov.ua |
| GIZh-72 | Anxiolytic | Not specified | mdpi.com |
Anti-inflammatory Effects
Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant potential as anti-inflammatory agents by modulating key inflammatory pathways.
Research has shown that certain 1H-pyrazolo[3,4-b]pyridine derivatives can act as phosphodiesterase 4 (PDE4) inhibitors. The 4-anilinopyrazolopyridine derivative 64 was a lead compound in the optimization of PDE4 inhibitors, leading to the development of compounds 65 and 66 with improved therapeutic capacity and oral bioavailability. mdpi.com
In another study, a novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, INH #1 , was found to be a potent inhibitor of nuclear factor-κB (NF-κB), a key regulator of inflammatory responses. This compound demonstrated anti-inflammatory effects in vivo by inhibiting inflammatory mediators and suppressing cellular immune responses in various mouse models of inflammation. nih.gov
Furthermore, a series of pyrazolo[3,4-b]pyrazine derivatives were evaluated for their anti-inflammatory activity. Among the tested compounds, the 5-acetyl derivative 15 exhibited remarkable anti-inflammatory activity, comparable to the standard drug indomethacin (B1671933). nih.gov
Table 6: Anti-inflammatory Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Activity | Mechanism of Action/Target | Reference |
|---|---|---|---|
| Compound 64 | Anti-inflammatory | PDE4 inhibitor | mdpi.com |
| Compound 65 | Anti-inflammatory | PDE4 inhibitor | mdpi.com |
| Compound 66 | Anti-inflammatory | PDE4 inhibitor | mdpi.com |
| INH #1 | Anti-inflammatory | NF-κB inhibitor | nih.gov |
| Compound 15 | Anti-inflammatory | Comparable to indomethacin | nih.gov |
Acetylcholinesterase (AChE) and Amyloid β Aggregation Inhibition
Pyrazolo[3,4-b]pyridine derivatives have been investigated for their potential role in neurodegenerative diseases, particularly Alzheimer's disease, by targeting acetylcholinesterase (AChE) and the aggregation of amyloid-β (Aβ) peptides.
One notable derivative, Etazolate , has been clinically investigated for its potential as an anti-Alzheimer's agent. mdpi.com Research has also focused on synthesizing novel pyrazolo[3,4-b]pyridines that exhibit high and selective binding to the amyloid plaques found in the brains of Alzheimer's disease patients. researchgate.net For instance, certain dimethylamino- and pyrene-substituted pyrazolopyridines have demonstrated the ability to stain these plaques, highlighting their potential as probes for Alzheimer's diagnosis. researchgate.net
Furthermore, broader studies on pyridine derivatives have shown their capacity to inhibit both AChE and the self-aggregation of Aβ peptides. researchgate.netnih.gov Some carbamate derivatives of pyridine have been identified as potent inhibitors of human AChE (hAChE) and human butyrylcholinesterase (hBChE). nih.gov Molecular docking studies suggest these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to a mixed inhibition mechanism. researchgate.netnih.gov The PAS is also implicated in the AChE-induced aggregation of Aβ, and inhibitors that interact with this site can interfere with this pathological process. nih.gov
| Compound/Derivative Class | Biological Target/Activity | Key Findings |
|---|---|---|
| Etazolate | α-secretase inhibition | Clinically investigated for mild to moderate Alzheimer's disease. mdpi.com |
| Dimethylamino- and pyrene-substituted pyrazolopyridines | Binding to amyloid plaques | Demonstrated high and selective binding to Aβ plaques in brain tissue. researchgate.net |
| Pyridine carbamate derivatives | AChE and Aβ aggregation inhibition | Potent inhibitors of hAChE and hBChE; inhibit Aβ42 self-aggregation. nih.gov |
Modulation of Two-Pore Domain Potassium (K2P) Channels (e.g., TASK-3)
Derivatives of pyrazolo[3,4-b]pyridine have emerged as a novel class of inhibitors for the two-pore domain potassium (K2P) channel TASK-3. These channels are crucial in modulating cellular excitability and are expressed in various neurons and cancer cells, making them an attractive therapeutic target. nih.gov
Through a combination of pharmacophore hypothesis and molecular docking, researchers have designed and synthesized 5-(indol-2-yl)pyrazolo[3,4-b]pyridines as a new family of human TASK-3 channel blockers. nih.gov One particular compound, MM-3b , was identified as an active hit, exhibiting an IC50 value of approximately 30 μM. nih.gov
Molecular modeling suggests that MM-3b binds within the central cavity of the TASK-3 channel, near the bottom of the selectivity filter. This binding site is similar to that of other known TASK-3 blockers. nih.gov The inhibitory effects of these compounds were confirmed using fluorometric imaging plate reader membrane potential assays and two-electrode voltage-clamp methods. nih.gov
Other Therapeutic and Biological Applications
Antioxidant Activities
Several studies have highlighted the antioxidant potential of pyrazolo[3,4-b]pyridine derivatives. nih.gov Newly synthesized compounds have been screened for their ability to scavenge free radicals, with some demonstrating significant dose-dependent activity. nih.gov
In one study, various pyrazolopyridine derivatives were evaluated for their antioxidant properties, and several compounds, including the starting material 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, showed a promising ability to protect DNA from damage induced by bleomycin. nih.gov Another study synthesized a series of novel pyrazolo[3,4-b]pyridine derivatives and tested their antioxidant activity against DPPH radicals. The results indicated that all tested compounds exhibited dose-dependent DPPH inhibition, with one compound in particular showing the highest antioxidant activity with an IC50 of 72.0 μM.
Anticonvulsant Properties
The pyrazolo[3,4-b]pyridine scaffold and related structures have been investigated for their anticonvulsant properties. While some studies on pyrazolopyrimidines showed weak or no protective effects in maximal electroshock (MES) and pentetrazol (PTZ)-induced seizure models, other related heterocyclic systems have shown more promise. frontiersin.org
For instance, research on pyrazolo[1,5-a] nih.govnih.govnih.govtriazines, which are structurally related, has identified compounds with anticonvulsant effects in a dose-dependent manner against MES-induced seizures. scielo.br These findings suggest that the broader class of pyrazole-fused heterocycles warrants further investigation for the development of new antiepileptic drugs. nih.gov
Relevance in Cardiovascular Conditions
Pyrazolo[3,4-b]pyridine derivatives have shown significant potential in the treatment of cardiovascular conditions, particularly pulmonary arterial hypertension (PAH). researchgate.net Research has focused on designing compounds that act as soluble guanylate cyclase (sGC) stimulators, which can lead to vasodilation. nih.govacs.org
One novel derivative, HLQ2g , has been identified as a candidate for the treatment of pulmonary hypertension. nih.gov Studies have shown that it can attenuate vascular remodeling and reduce right ventricular systolic pressure in animal models of hypoxic pulmonary hypertension. nih.govnih.gov The mechanism of action is believed to involve the upregulation of cGKI expression and the restoration of the BMP signaling pathway. nih.gov
Furthermore, researchers have designed pyrazolo[3,4-b]pyridine derivatives with dual activities, combining sGC stimulation for vasodilation with the inhibition of pathways involved in vascular remodeling, such as the AMP-activated protein kinase (AMPK) pathway. nih.govacs.org
| Compound | Mechanism of Action | Therapeutic Target |
|---|---|---|
| HLQ2g | sGC stimulator, upregulates cGKI and BMP signaling | Pulmonary Hypertension nih.gov |
| Compound 2 (from Hu et al., 2020) | sGC stimulator and AMPK inhibitor | Pulmonary Arterial Hypertension nih.gov |
Potential as Calcitonin Receptor and Platelet Activating Factor Stimulants
Pyrazolo[3,4-b]pyridine derivatives have been identified as partial agonists of the calcitonin receptor, which is a potential target for the treatment and prevention of osteoporosis. nih.gov The synthesis of these compounds can be achieved through methods like the Hantzsch synthesis, leading to the formation of pyrazolopyridine structures that can interact with this receptor. nih.gov
Regarding platelet activating factor (PAF), the available research on pyrazolo[3,4-b]pyridine derivatives has primarily focused on their role as inhibitors of platelet aggregation rather than stimulants. nih.gov For example, a series of pyrazolo[3,4-b]thieno[2,3-d]pyridine alkanoic acid derivatives were synthesized and found to be active in inhibiting arachidonic acid-induced platelet aggregation. nih.gov There is currently a lack of scientific literature describing pyrazolo[3,4-b]pyridine derivatives as stimulants of platelet activating factor.
Agrochemical and Industrial Applications
Pyrazolo[3,4-b]pyridine derivatives are not only significant in pharmacological research but also demonstrate considerable potential in agrochemical and industrial settings. Their versatile structures have been exploited to develop potent insecticides. Furthermore, their unique photophysical properties make them valuable as raw materials for specialty chemicals, such as dyes, and as key components in the development of advanced biosensors.
Insecticidal Activity (e.g., against Aphis gossypii)
The insecticidal properties of pyrazolo[3,4-b]pyridine derivatives have been a subject of study, with research indicating their effectiveness against various pests, including the cotton aphid, Aphis gossypii. Certain thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines have demonstrated notable insecticidal activity against both nymphs and adults of Aphis gossypii. mdpi.comnih.gov
While specific LC50 values for pyrazolo[3,4-b]pyridines against Aphis gossypii are not detailed in the provided research, related studies on other pyridine derivatives against the cowpea aphid, Aphis craccivora, provide insight into their potential potency. For instance, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2 ) and its cyclized thieno[2,3-b]pyridine derivative (3 ) exhibited significant insecticidal activity. aun.edu.eg The LC50 values for these compounds against nymphs and adults of Aphis craccivora were found to be lower than the reference insecticide acetamiprid after 24 hours of treatment, indicating a higher level of toxicity to the aphids. aun.edu.eg
| Compound | Organism | Exposure Time | LC50 (ppm) | Reference Insecticide (Acetamiprid) LC50 (ppm) |
|---|---|---|---|---|
| Compound 2 | Aphis craccivora (Nymphs) | 24h | 0.029 | 0.045 |
| Compound 3 | Aphis craccivora (Nymphs) | 24h | 0.040 | 0.045 |
| Compound 2 | Aphis craccivora (Adults) | 24h | 0.149 | 0.225 |
| Compound 3 | Aphis craccivora (Adults) | 24h | 0.183 | 0.225 |
| Compound 2 | Aphis craccivora (Nymphs) | 48h | 0.006 | 0.006 |
| Compound 3 | Aphis craccivora (Nymphs) | 48h | 0.007 | 0.006 |
| Compound 2 | Aphis craccivora (Adults) | 48h | 0.017 | 0.023 |
| Compound 3 | Aphis craccivora (Adults) | 48h | 0.022 | 0.023 |
Application as Raw Materials for Specialty Chemicals and Dyes
The pyrazolo[3,4-b]pyridine scaffold serves as a valuable building block in the synthesis of specialty chemicals, particularly fluorescent dyes. acs.org The inherent photophysical properties of this heterocyclic system can be modulated through chemical modifications, leading to the development of novel chromophores with applications in various technologies. acs.org
An example of this is the synthesis of tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores. These dyes are synthesized through a one-pot reaction between 5-aminopyrazole derivatives and either 3-aldehyde-7-diethylaminocoumarin or 3-acetyl-7-diethylaminocoumarin. acs.org This straightforward synthetic route allows for the creation of fused heterocyclic systems that integrate the structural features of both pyrazolo[3,4-b]pyridine and coumarin, resulting in compounds with intramolecular charge transfer (ICT) characteristics. acs.org These ICT properties are crucial for the development of functional materials used in organic light-emitting diodes (OLEDs) and chemosensors. acs.org The resulting tetracyclic dyes exhibit distinct photophysical properties dependent on their molecular skeletons. acs.org
Biosensing Applications Based on Luminescent Properties
The unique luminescent properties of pyrazolo[3,4-b]pyridine derivatives have led to their application in the field of biosensing. nih.gov These compounds can be designed to act as fluorescent probes that selectively bind to specific biological targets or recognize particular ions, enabling their detection and quantification. nih.govmdpi.com
One significant application is in the development of probes for the detection of β-amyloid plaques, which are a hallmark of Alzheimer's disease. mdpi.comresearchgate.net Novel pyrazolo[3,4-b]pyridine derivatives have been synthesized that exhibit high and selective binding to these plaques in brain tissue samples from Alzheimer's patients. mdpi.comresearchgate.net These compounds possess favorable photophysical properties, such as large Stokes shifts, which are advantageous for biological imaging applications. mdpi.comresearchgate.net
Furthermore, pyrazolo[3,4-b]pyridine scaffolds are utilized in the design of fluorescent chemosensors for metal ions. For instance, 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines have been developed as reversible fluorescent probes for the nanomolar detection of copper ions (Cu²⁺). acs.org Another example is a 1H-pyrazolo[3,4-b]quinoline derivative functionalized with a dipicolylamine chelator, which acts as a sensitive and selective fluorescent sensor for zinc ions (Zn²⁺). mdpi.com The fluorescence of these sensors is modulated by the binding of the target metal ion, providing a detectable signal. mdpi.comacs.org
| Pyrazolo[3,4-b]pyridine Derivative Type | Target Analyte | Sensing Mechanism | Potential Application |
|---|---|---|---|
| Substituted pyrazolo[3,4-b]pyridines | β-amyloid plaques | Selective binding and fluorescence enhancement | Diagnosis of Alzheimer's disease |
| 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines | Copper ions (Cu²⁺) | Fluorescence quenching upon ion binding | Environmental and biological monitoring |
| 1H-pyrazolo[3,4-b]quinoline with dipicolylamine | Zinc ions (Zn²⁺) | Fluorescence enhancement upon ion binding | Biological imaging and diagnostics |
Toxicological Profiles and Safety Considerations in Research
Investigation of Cytotoxicity and Cell Viability in Research Models
The evaluation of cytotoxicity is a fundamental step in characterizing any new chemical entity intended for biological application. For derivatives of the broader 1H-pyrazolo[3,4-b]pyridine class, cytotoxic effects are frequently evaluated against a panel of human cancer cell lines to identify potential anti-tumor activity.
Research into various substituted pyrazolo[3,4-b]pyridines has demonstrated significant antiproliferative activity. For instance, a series of novel 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines showed potent in vitro cytotoxicity in the low micromolar range (0.75–4.15 µM) against several human and murine cancer cell lines, while notably not affecting the proliferation of normal cells. semanticscholar.org Another study identified a 1H-pyrazolo[3,4-b]pyridine derivative, compound 15y , which exhibited a micromolar antiproliferation effect on a range of cancer cell lines including A172 (glioblastoma), U87MG (glioblastoma), A375 (melanoma), A2058 (melanoma), and Panc0504 (pancreatic cancer). nih.gov
These studies typically employ standardized cell viability assays, such as the MTT or MTS assay, which measure the metabolic activity of cells as an indicator of viability. abcam.com A reduction in metabolic activity in treated cells compared to untreated controls suggests a cytotoxic or cytostatic effect. While these findings highlight the biological activity of the pyrazolo[3,4-b]pyridine scaffold, specific public data on the cytotoxicity of the unsubstituted 5-iodo-1H-pyrazolo[3,4-b]pyridine is not extensively detailed in the reviewed literature. Its role is more frequently cited as a precursor in the synthesis of these more complex, biologically active derivatives. researchgate.net
Future Research Directions and Translational Perspectives
Development of Novel and Green Synthetic Methodologies
The synthesis of pyrazolo[3,4-b]pyridine derivatives is evolving from classical condensation reactions towards more efficient and environmentally benign methods. A significant area of future research lies in the development of novel synthetic protocols that offer high yields, operational simplicity, and adherence to the principles of green chemistry.
Recent advancements include cascade reactions, such as the 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, which allows for the direct synthesis of halogen-functionalized pyrazolo[3,4-b]pyridines. nih.gov This method is notable for its broad substrate scope and high regioselectivity. nih.gov Furthermore, transition-metal-free approaches are gaining traction. For instance, the use of molecular iodine and potassium carbonate provides an inexpensive and environmentally friendly method for the oxidative aromatization of 4,7-dihydropyrazolo[3,4-b]pyridines. researchgate.net
Future methodologies will likely focus on:
Multicomponent Reactions (MCRs): One-pot MCRs that assemble complex pyrazolo[3,4-b]pyridine cores from simple precursors are highly desirable for building molecular diversity quickly. researchgate.net
Green Chemistry Approaches: The exploration of techniques like ultrasonic irradiation and the use of biodegradable catalysts (e.g., eggshell powder) in aqueous media can significantly reduce the environmental impact of synthesis. bme.hubme.huresearchgate.net While demonstrated for related heterocyclic systems, applying these methods to 5-iodo-1H-pyrazolo[3,4-b]pyridine synthesis is a logical and promising next step. bme.hubme.hu
Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes.
| Methodology | Key Features | Reactants Example | Catalyst/Conditions | Reference |
| Cascade Cyclization | High regioselectivity, direct halogen functionalization. | 5-Aminopyrazoles, Alkynyl aldehydes | Silver, Iodine, or NBS | nih.gov |
| Oxidative Aromatization | Transition-metal-free, environmentally benign. | 4,7-Dihydropyrazolo[3,4-b]pyridines | Iodine (I₂), K₂CO₃ | researchgate.net |
| Ultrasonic Irradiation | Green approach, short reaction times, good yields. | Aminopyrazoles, Alkynes | KHSO₄, Aqueous ethanol, Ultrasound | bme.hubme.hu |
| Multicomponent Reaction | One-pot synthesis, operational simplicity. | Aminopyrazoles, Aldehyde, Acyl acetonitrile | [Et₃NH][HSO₄], Solvent-free | researchgate.net |
Exploration of Undiscovered Biological Targets and Mechanisms of Action
While the pyrazolo[3,4-b]pyridine scaffold is known to target various protein kinases, a significant opportunity lies in identifying novel biological targets and elucidating their precise mechanisms of action. nih.govnih.gov This exploration is crucial for discovering new therapeutic applications and overcoming the limitations of existing drugs.
Recent studies have begun to uncover novel mechanisms. For example, certain pyrazolo[3,4-b]pyridin-6-one derivatives have been identified as inhibitors of microtubule polymerization by binding to the colchicine (B1669291) site of tubulin. rsc.org This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. rsc.org In another significant finding, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent and selective inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity and oncogenesis. nih.gov
Future research should prioritize:
Target Deconvolution: Using chemoproteomics and other advanced screening platforms to identify the direct binding partners of this compound derivatives within the cell.
Mechanism of Action Studies: Moving beyond simple proliferation assays to detailed investigations of downstream signaling pathways, cell cycle effects, and induction of apoptosis or other forms of cell death.
Exploring New Therapeutic Areas: While oncology is a major focus, the role of targets like TBK1 suggests potential applications in autoimmune diseases and neuroinflammation that are yet to be fully explored. nih.gov
| Derivative Class | Identified Target/Mechanism | Therapeutic Area | Reference |
| Pyrazolo[3,4-b]pyridin-6-ones | Tubulin polymerization inhibitor (colchicine site binding) | Cancer | rsc.org |
| 1H-Pyrazolo[3,4-b]pyridines | TANK-binding kinase 1 (TBK1) inhibitor | Cancer, Immunology | nih.gov |
| Substituted 1H-Pyrazolo[3,4-b]pyridines | Fibroblast growth factor receptor (FGFR) kinase inhibitor | Cancer | nih.gov |
| Pyrazolo[3,4-b]pyridine hydrazones | α-Amylase inhibitor | Diabetes | nih.gov |
Advanced Computational Approaches for Rational Drug Design and Optimization
Computational chemistry is an indispensable tool for accelerating the drug discovery process. For the this compound scaffold, in silico methods can guide the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.gov
Current research already employs these strategies effectively. Molecular docking and molecular dynamics simulations have been used to visualize the binding interactions of pyrazolo[3,4-b]pyridine derivatives with their targets, such as tubulin and TBK1, providing a structural basis for their activity. rsc.orgnih.gov Furthermore, tools like SwissADME are used to predict physicochemical properties and oral bioavailability, helping to prioritize compounds for synthesis and further testing. nih.gov
Future computational efforts should focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to predict the biological activity of novel derivatives before their synthesis.
Pharmacophore Modeling: Creating pharmacophore models based on known active compounds to guide virtual screening of large chemical libraries for new hits.
AI and Machine Learning: Implementing artificial intelligence and machine learning algorithms to analyze complex datasets, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and propose novel molecular structures with a high probability of success. rsc.org
Synthesis of Complex Polyfunctionalized Derivatives for Enhanced Bioactivity
The true potential of this compound lies in its use as a platform for creating complex, polyfunctionalized molecules. The iodine atom is not merely a substituent but a versatile chemical handle for introducing a wide array of functional groups through well-established cross-coupling reactions.
A key advantage of the iodo group is its reactivity in palladium-catalyzed reactions. Research has shown that iodine-functionalized pyrazolo[3,4-b]pyridines can undergo further transformations, including arylation, alkenylation, alkynylation, and selenization. nih.gov This capability allows for the systematic exploration of the chemical space around the core scaffold, which is crucial for optimizing interactions with a biological target. By starting with the 5-iodo derivative, chemists can readily synthesize libraries of compounds with diverse substituents at this position, enabling detailed structure-activity relationship (SAR) studies. For instance, new esters, hydrazides, and Schiff bases have been synthesized from a pyrazolo[3,4-b]pyridine core to enhance bioactivity. nih.gov
Addressing Drug Resistance and Selectivity Challenges
Two of the most significant hurdles in modern drug development are acquired drug resistance and off-target toxicity due to a lack of selectivity. Future research on this compound derivatives must proactively address these challenges.
Overcoming Drug Resistance: A promising strategy is the development of compounds that remain effective against resistant cell lines. Notably, a pyrazolo[3,4-b]pyridin-6-one derivative has demonstrated potent cytotoxicity against adriamycin-resistant cancer cells, suggesting it may evade common resistance mechanisms. rsc.org Another approach involves designing inhibitors that can bind to both wild-type and mutated forms of a target protein, such as the T790M mutation in EGFR, which confers resistance to first-generation inhibitors. nih.gov
Enhancing Selectivity: Achieving high selectivity for the intended target over other related proteins (e.g., different kinases) is critical for minimizing side effects. The discovery of a pyrazolo[3,4-b]pyridine derivative that potently inhibits TBK1 with high selectivity over the related kinases IKKα and IKKβ is a prime example of successful selectivity engineering. nih.gov Rational design and computational modeling will be essential to further refine the scaffold to achieve even greater target specificity. nih.gov
Integration with Natural Product Modification Strategies for Drug Discovery
Natural products have historically been a rich source of bioactive compounds and therapeutic leads. A powerful emerging strategy involves the hybridization of complex natural product scaffolds with privileged synthetic pharmacophores like pyrazolo[3,4-b]pyridine. This approach combines the inherent biological relevance of the natural product with the optimized binding properties and synthetic tractability of the heterocyclic moiety.
A recent study demonstrated the feasibility of this strategy by modifying natural products such as estrone, formononetin, and eudistomin Y1. nih.gov In this innovative protocol, the natural products were first functionalized to introduce an alkyne group. This modified natural product was then used as a substrate in a cascade cyclization reaction with a 5-aminopyrazole to construct the pyrazolo[3,4-b]pyridine ring system directly onto the natural product framework. nih.gov This method yielded novel hybrid molecules that merge the structural features of both classes of compounds. nih.gov This direction offers a vast and largely untapped landscape for discovering molecules with unique biological activities.
Q & A
Q. Table 1: Representative Synthetic Routes
Basic: How is the molecular structure of pyrazolo[3,4-b]pyridine derivatives characterized?
Answer:
Advanced spectroscopic and crystallographic techniques are employed:
- 1D/2D NMR : Assign regiochemistry using HSQC and HMBC correlations. For example, HMBC cross-peaks between C(6)-SCH₃ protons and C(6) carbon confirm substitution patterns .
- X-ray crystallography : Resolves peri-interactions between substituents (e.g., phenyl groups) and the core heterocycle .
- DEPT-135 and COSY experiments : Differentiate isomers in cases of ambiguous regioselectivity .
Advanced: What methods achieve asymmetric synthesis of pyrazolo[3,4-b]pyridine analogues?
Answer:
Chiral-at-metal Rh(III) complexes enable enantioselective Friedel–Crafts alkylation/cyclization. Key steps:
- React 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles.
- Optimize catalyst loading (e.g., 2 mol% Rh(III)) and solvent (CH₂Cl₂) for 85–99% enantiomeric excess .
Advanced: How can researchers address regioselectivity challenges in synthesis?
Answer:
- Catalyst screening : PdCl₂(PPh₃)₂ enhances γ-C-H arylation selectivity (77% yield) over other Pd systems .
- Steric/electronic tuning : Electron-withdrawing substituents on pyridine rings direct nucleophilic attacks to specific positions .
- Chromatographic separation : Isolate regioisomers (e.g., 16a vs. 17a) using silica gel columns and validate via 2D NMR .
Basic: What biological activities are associated with pyrazolo[3,4-b]pyridine derivatives?
Answer:
- Anticancer : FGFR kinase inhibitors (e.g., compound 7n) show efficacy in H1581 xenograft models .
- Antimicrobial : Activity against Mycobacterium tuberculosis and Leishmania parasites .
- CNS modulation : Targets for anti-convulsant and anti-depressant actions via GABA receptor interactions .
Advanced: What catalytic systems enable direct C-H functionalization?
Answer:
- Pd/CuI systems : Effective for γ-C-H arylation of pyridine rings, achieving 77% yield as a single regioisomer .
- Base optimization : Use t-BuONa to deprotonate C-H bonds and enhance reactivity .
Advanced: How can computational chemistry aid in designing derivatives?
Answer:
- 3D-QSAR modeling : Predict bioactivity by correlating substituent effects with target binding (e.g., Lassa virus glycoprotein inhibition) .
- Molecular docking : Validate interactions between FGFR kinases and pyrazolo[3,4-b]pyridine scaffolds .
Basic: What analytical techniques confirm compound purity and identity?
Answer:
- HPLC-MS : Quantify purity (>95%) and molecular ion peaks.
- Elemental analysis : Verify C/H/N ratios within ±0.4% of theoretical values .
- Melting point determination : Assess crystalline consistency .
Advanced: How do substituents affect physicochemical properties?
Answer:
- Electron-withdrawing groups (e.g., -NO₂) : Reduce solubility in polar solvents but enhance thermal stability .
- Bulky substituents (e.g., tert-butyl) : Increase steric hindrance, altering reaction kinetics in nucleophilic substitutions .
Advanced: What strategies mitigate low yields in multi-component reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
